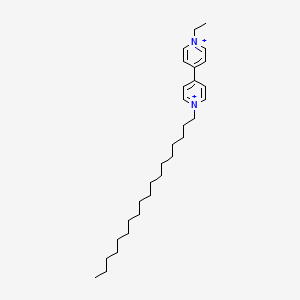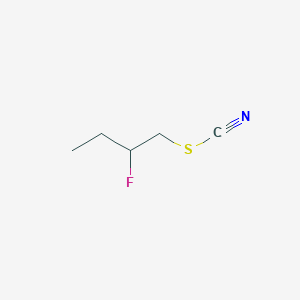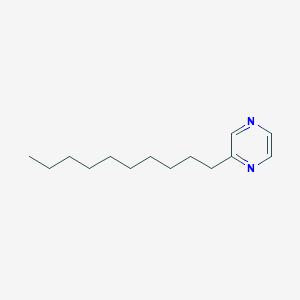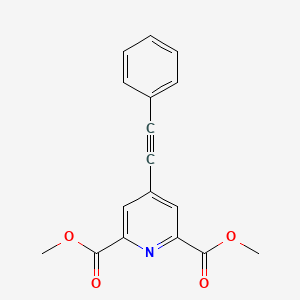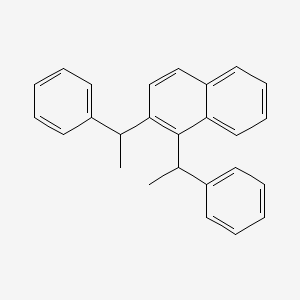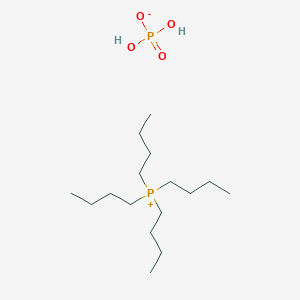![molecular formula C14H17NOS2 B14313368 (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol CAS No. 112701-07-2](/img/structure/B14313368.png)
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a phenyl group and a dithia-azaspirodecane ring system, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of a phenyl-substituted dithiane with an azaspirodecane derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane.
Aplicaciones Científicas De Investigación
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
What sets (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
112701-07-2 |
|---|---|
Fórmula molecular |
C14H17NOS2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
(1-phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol |
InChI |
InChI=1S/C14H17NOS2/c16-10-12-9-14(17-7-4-8-18-14)13(15-12)11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2 |
Clave InChI |
CMZGONWWLRNSOM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(CC(N=C2C3=CC=CC=C3)CO)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
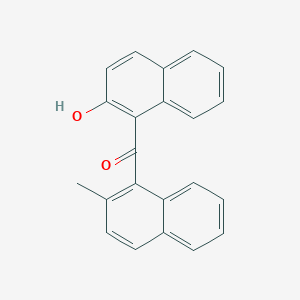
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
